6-Chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide
CAS No.:
Cat. No.: VC15973416
Molecular Formula: C9H10ClN3O
Molecular Weight: 211.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10ClN3O |
|---|---|
| Molecular Weight | 211.65 g/mol |
| IUPAC Name | 6-chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide |
| Standard InChI | InChI=1S/C9H10ClN3O/c10-8-5-11-4-7(13-8)9(14)12-3-6-1-2-6/h4-6H,1-3H2,(H,12,14) |
| Standard InChI Key | VGNOUMIFHSSXGK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1CNC(=O)C2=CN=CC(=N2)Cl |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound features a pyrazine ring substituted with a chlorine atom at the 6-position and a carboxamide group at the 2-position, where the amide nitrogen is further functionalized with a cyclopropylmethyl moiety. This structure confers unique electronic and steric properties, influencing its reactivity and biological interactions .
IUPAC Nomenclature
The systematic name, 6-chloro-N-(cyclopropylmethyl)pyrazine-2-carboxamide, reflects its substitution pattern. The cyclopropylmethyl group introduces a strained three-membered ring, enhancing metabolic stability compared to linear alkyl chains .
Molecular Formula and Weight
Spectroscopic Signatures
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IR: A strong absorption band near 1680 cm corresponds to the carboxamide C=O stretch .
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NMR: The cyclopropylmethyl protons appear as a multiplet at δ 0.5–1.2 ppm, while the pyrazine ring protons resonate at δ 8.5–9.0 ppm .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is synthesized via a two-step protocol:
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Chlorination of Pyrazine-2-carboxylic Acid:
Pyrazine-2-carboxylic acid undergoes chlorination using phosphorus oxychloride (POCl) to yield 6-chloropyrazine-2-carbonyl chloride . -
Amide Coupling:
Reaction of the acyl chloride with cyclopropylmethylamine in the presence of a base (e.g., triethylamine) produces the target compound .
Optimization Challenges
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Cyclopropane Stability: The strain in the cyclopropane ring necessitates low-temperature reactions to prevent ring-opening side reactions .
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Yield: Typical yields range from 65–75%, with purification via column chromatography (SiO, ethyl acetate/hexane) .
Physicochemical Properties
Solubility and Lipophilicity
Thermal Stability
Biological Activity and Applications
Kinase Inhibition
Structural analogs in patent US11571420B2 demonstrate potent inhibition of tyrosine kinases (e.g., EGFR, VEGFR), suggesting potential anticancer applications . The cyclopropylmethyl group enhances binding affinity to hydrophobic kinase pockets .
In Vitro Efficacy
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